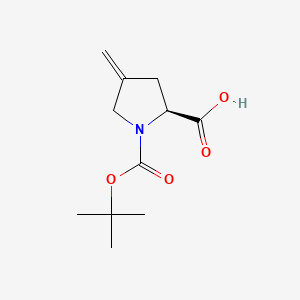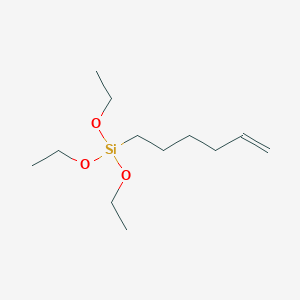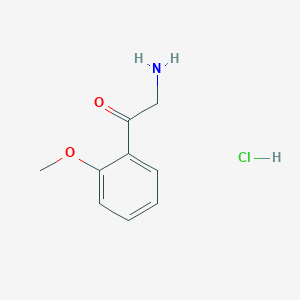
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide
Overview
Description
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide, also known as 2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanol, is a chemical compound with the molecular formula C6H13NO3S . It is used as an intermediate in the synthesis of certain pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves a highly energetic double conjugate addition of ethanolamine to divinylsulfone . This process can be safely executed in a continuous processing system, which allows for high-throughput manufacturing .Molecular Structure Analysis
The molecular weight of this compound is 179.23 . The compound has a cyclic structure, with a thiomorpholine ring bearing a hydroxyethyl group .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the double conjugate addition of ethanolamine to divinylsulfone . This reaction is highly exothermic and requires careful control of conditions to ensure safety .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point range of 73.0 to 77.0°C and a boiling point of 197°C at 1 mmHg . The compound is soluble in methanol .Scientific Research Applications
Synthesis and Medicinal Chemistry
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide is a valuable intermediate in the synthesis of novel chemical entities with potential medicinal applications. Its structural flexibility allows for the creation of a variety of biologically active compounds. For instance, studies have demonstrated its utility in the preparation of novel bridged bicyclic thiomorpholines, which are important building blocks in medicinal chemistry. These compounds have shown interesting biological profiles, with some analogues entering human clinical trials due to their potential therapeutic benefits (Walker & Rogier, 2013).
Continuous Manufacturing and Safety
The development of a safe, high-throughput continuous manufacturing approach for producing this compound highlights its significance in pharmaceutical manufacturing. By employing continuous processing, researchers have safely executed highly exothermic reactions, resulting in a streamlined and efficient process for synthesizing this intermediate. This method not only ensures safety but also enhances the overall efficiency and scalability of the manufacturing process, making it a valuable technique for the production of pharmaceuticals (Strotman et al., 2018).
Catalytic Applications
This compound has found applications in catalysis, specifically in the synthesis of thiomorpholine derivatives through double Michael addition reactions. Such synthetic strategies are pivotal for the development of catalyst systems that are efficient, green, and provide good to excellent yields. This demonstrates the compound's versatility and its contribution to advancing green chemistry practices (Halimehjnai et al., 2013).
Antimicrobial Research
The synthesis and subsequent antimicrobial activity evaluation of thiomorpholine derivatives, including those derived from this compound, signify its importance in the development of new antimicrobial agents. By focusing on the preparation of these derivatives and testing their efficacy against various microbial strains, researchers are contributing valuable insights into the design of new, potent, and safer antimicrobial compounds (Kardile & Kalyane, 2010).
properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c8-4-1-7-2-5-11(9,10)6-3-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILLKIJFJOBJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619238 | |
| Record name | 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26475-62-7 | |
| Record name | 4-(2-Hydroxyethyl)-1lambda~6~,4-thiazinane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)






